6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound classified under the benzodiazole derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom and the dimethyl groups contributes to its unique properties and reactivity.
The compound is identified by its Chemical Abstracts Service (CAS) number 1354950-91-6. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Benzodiazoles are characterized by a fused benzene and diazole ring structure, which can be modified to enhance their pharmacological effects .
The synthesis of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthetic pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of the synthesized compound .
The molecular formula of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is . The structure features:
The molecular weight is approximately 276.10 g/mol. The compound's structural representation can be analyzed using computational chemistry software to visualize electronic distribution and steric interactions.
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions:
These reactions are often performed under controlled conditions to prevent side reactions and ensure high selectivity towards desired products .
The mechanism of action for 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves interaction with biological targets such as enzymes or receptors.
The compound may exhibit its pharmacological effects through:
Studies have shown that modifications in the structure can significantly impact its binding affinity and biological activity .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these properties contribute to its suitability for various applications in medicinal chemistry .
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has potential applications in:
Research continues to explore its full potential in therapeutic applications and its role in drug discovery processes .
The synthesis of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hinges on strategic construction of the 1,3-dimethylbenzimidazolone scaffold. Two dominant approaches exist: cyclization of pre-functionalized benzene derivatives and post-assembly modification of intact benzimidazolones. The first route typically employs 4-amino-3-nitrobenzoic acid as a key precursor. Protection of the carboxylic acid group as a methyl ester is followed by reductive cyclization with dimethylurea under acidic catalysis (e.g., polyphosphoric acid at 140°C), yielding 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid methyl ester. This method achieves 65-72% yield but requires stringent anhydrous conditions to suppress hydrolysis side reactions [2].
Alternatively, N-alkylation of unsubstituted 2-benzimidazolones offers advantages in regiocontrol. 2-Hydroxybenzimidazole-5-carboxylic acid undergoes selective N-methylation using methyl iodide and silver(I) oxide in DMF, producing the 1,3-dimethylated core in 58% yield after 12 hours at 60°C. While avoiding high-temperature steps, this route suffers from over-alkylation byproducts (10-15%) that complicate purification [3] [8].
Table 1: Comparative Analysis of Benzimidazole Core Formation Routes
Method | Key Reagent | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
Cyclization of 4-Amino-3-Nitrobenzoate | Dimethylurea/PPA | 140°C, 4h, N₂ atmosphere | 65-72 | Hydrolysis sensitivity |
N-Alkylation of 2-Hydroxybenzimidazole | CH₃I/Ag₂O | DMF, 60°C, 12h | 58 | Over-alkylation (10-15% impurities) |
Electrophilic bromination at the C6 position presents challenges in achieving regioselectivity over the C4 position. Direct bromination of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid using bromine (Br₂) in acetic acid at 80°C leads to a 3:1 mixture of C6-bromo and C4-bromo isomers, respectively, with total yields of 85-90%. The regioselectivity arises from the ortho-directing effect of the carboxylic acid group and the meta-directing influence of the imidazolone nitrogen. Density functional theory (DFT) calculations confirm a 2.3 kcal/mol preference for electrophilic attack at C6 due to lower aromatic destabilization energy during the σ-complex intermediate [2] [7].
Regiocontrol optimization employs in situ protection with trimethylsilyl triflate (TMSOTf). Silylation of the carboxylic acid prior to bromination redirects electrophiles exclusively to C6 by enhancing electron density at C4/C7 positions. Subsequent deprotection yields the 6-bromo derivative in 94% isolated yield and >99% regiochemical purity. Alternative halogen sources like N-bromosuccinimide (NBS) in DMF/H₂O (9:1) at 25°C achieve comparable selectivity (92% yield, 97:3 C6:C4 ratio) without requiring protection, attributed to the polar medium stabilizing the transition state for C6 attack [4].
Interactive Table 2: Bromination Conditions vs. Regioselectivity Performance
Reagent System | Additive/Solvent | Temperature | C6:C4 Ratio | Isolated Yield (%) |
---|---|---|---|---|
Br₂ | AcOH (neat) | 80°C | 3:1 | 85 |
Br₂ | TMSOTf/DCM | 0°C → 25°C | >99:1 | 94 |
NBS | DMF/H₂O (9:1) | 25°C | 97:3 | 92 |
The carboxylic acid group enables diversification but requires protection during bromination or N-alkylation. Esterification with diazomethane (CH₂N₂) provides methyl esters quantitatively within 1 hour at 0°C, though safety concerns necessitate alternatives. Tert-butyldimethylsilyl (TBS) esters offer superior stability; treatment with TBS-Cl and imidazole in DMF affords protection in 95% yield and withstands bromination conditions without desilylation. Critical to post-bromination deprotection is the use of tetrabutylammonium fluoride (TBAF) in THF, which restores the acid in 98% yield without racemization or imidazole ring degradation [2] [6].
Post-synthetic modifications exploit the acid’s reactivity:
Table 3: Carboxylic Acid Protection/Deprotection Efficiency
Protection Method | Reagents | Yield (%) | Deprotection Method | Recovery Yield (%) |
---|---|---|---|---|
Methyl ester | CH₂N₂/Et₂O | ~100 | LiOH/THF/H₂O | 95 |
TBS ester | TBS-Cl, imidazole/DMF | 95 | TBAF/THF | 98 |
Benzyl ester | BnBr, K₂CO₃/DMF | 90 | H₂/Pd-C, MeOH | 92 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1